Methyl 3-chloro-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

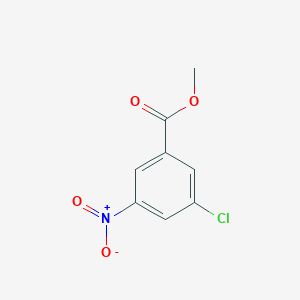

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQJTXQJNZMDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388145 | |

| Record name | methyl 3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36138-28-0 | |

| Record name | methyl 3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Reactivity of Methyl 3-chloro-5-nitrobenzoate

Abstract

Methyl 3-chloro-5-nitrobenzoate is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic structure, featuring a methyl ester, a chloro group, and a nitro group, imparts a distinct reactivity profile that is highly valuable for molecular construction. This guide provides an in-depth analysis of its molecular architecture, details a validated synthetic protocol, explores its spectroscopic signature, and discusses its chemical behavior, which is dictated by the interplay of its functional groups. The content herein is intended for researchers, chemists, and drug development professionals who utilize substituted benzoates as foundational building blocks in multi-step synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₆ClNO₄, is a disubstituted derivative of methyl nitrobenzoate.[1] The core of the molecule is a benzene ring, to which three functional groups are attached: a methyl ester (-COOCH₃), a chlorine atom (-Cl), and a nitro group (-NO₂).

The substitution pattern is critical to its chemical identity. Based on IUPAC nomenclature, the carbon atom bearing the methyl ester group is designated as position 1. The chloro and nitro groups are located at the meta positions, specifically at carbons 3 and 5. This arrangement is key to the molecule's electronic properties and subsequent reactivity. Both the chloro and nitro groups are potent electron-withdrawing groups.[2] Their presence significantly reduces the electron density of the aromatic ring, making it susceptible to certain types of reactions and influencing the reactivity of the ester group. This increased lipophilicity, compared to its carboxylic acid precursor, makes it more suitable for reactions in organic solvents.[3]

Below is a 2D representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [1] |

| CAS Number | 25481-46-9 | [1] |

| Appearance | Solid, beige crystalline powder | [4] |

| Melting Point | 78-80 °C | [5] |

| Boiling Point | 279 °C | [5] |

| Synonyms | Methyl 5-chloro-3-nitrobenzoate, 3-Chloro-5-nitrobenzoic acid methyl ester |[6] |

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid, 3-chloro-5-nitrobenzoic acid. This precursor is readily synthesized via the nitration of 3-chlorobenzoic acid. The esterification step is a critical transformation that modifies the reactivity and solubility of the molecule, making it amenable to subsequent synthetic steps that may be incompatible with a free carboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a robust method for the synthesis of this compound. The self-validating nature of this procedure lies in the clear phase changes and the straightforward purification, ensuring high purity of the final product.

Materials:

-

5-Chloro-2-nitrobenzoic acid (1 equivalent)

-

Anhydrous Methanol (10-15 volumes)

-

Anhydrous Hydrogen Chloride (gas) or concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

-

Deionized Water

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a gas dispersion tube), dissolve 5-chloro-2-nitrobenzoic acid (e.g., 20.1 g, 0.10 mol) in anhydrous methanol (100 ml).[7]

-

Acid Catalysis: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution for approximately 4 hours at room temperature.[7] Causality Note: Anhydrous HCl serves as the catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using anhydrous conditions prevents the reverse hydrolysis reaction. Alternatively, a catalytic amount of concentrated sulfuric acid can be added carefully at 0°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

-

Workup and Isolation: Upon completion, pour the reaction mixture into an equal volume of cold deionized water. The product, being insoluble in water, will precipitate out.

-

Extraction & Purification: Triturate the aqueous mixture with hexane. The organic product will dissolve in the hexane layer. Separate the hexane layer, dry it over anhydrous magnesium sulfate, and filter.[7] Causality Note: Hexane is used for extraction due to the product's nonpolar character. Washing with water removes the methanol and acid catalyst.

-

Final Product: Remove the hexane under reduced pressure using a rotary evaporator to yield the final product, Methyl 5-chloro-2-nitrobenzoate, as a solid. The product can be further purified by recrystallization from methanol if necessary.

Spectroscopic Characterization for Structural Validation

Structural confirmation of the synthesized product is unequivocally achieved through spectroscopic methods. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The predicted chemical shifts are influenced by the strong electron-withdrawing effects of the chloro and nitro substituents. While specific spectra for this exact isomer are not readily published, data from close analogs like methyl 3-nitrobenzoate and methyl 3-chlorobenzoate allow for reliable prediction.[3][8]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic H | ~8.7 | Triplet (t) | H at C2 | | Aromatic H | ~8.4 | Doublet of Doublets (dd) | H at C4/C6 | | Aromatic H | ~7.7 | Triplet (t) | H at C4/C6 | | Methyl H | ~3.9 | Singlet (s) | -OCH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbonyl C | ~164 | C=O | | Aromatic C | ~148 | C-NO₂ | | Aromatic C | ~134 | C-Cl | | Aromatic C | ~132 | C-COOCH₃ | | Aromatic C | ~125-135 | C2, C4, C6 | | Methyl C | ~53 | -OCH₃ |

Rationale: The aromatic protons will appear as distinct signals in the downfield region (7.5-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing groups. The proton at C2 will be a triplet, coupled to the protons at C4 and C6. The protons at C4 and C6 will likely appear as distinct signals due to the different neighboring substituents. The methyl protons of the ester group will appear as a sharp singlet further upfield (~3.9 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of the key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

-

C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups, making it a versatile synthetic intermediate.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceuticals, as the resulting aniline derivative can undergo a wide range of further reactions, such as diazotization and amide bond formation.[5]

-

Hydrolysis of the Ester: The methyl ester can be saponified (hydrolyzed) back to the carboxylic acid under basic conditions (e.g., using NaOH or KOH).[9] This allows for the protection of the carboxylic acid functionality during a synthetic sequence and its deprotection when needed for subsequent reactions like amide coupling.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for chloro-substituents without strong activation, the powerful electron-withdrawing effect of the two meta-directing nitro and ester groups can activate the chlorine for displacement by potent nucleophiles under specific conditions.

This compound's utility is highlighted by its role as a building block. For instance, the reduction of the nitro group followed by further functionalization is a common strategy in creating complex molecules for drug discovery programs targeting a variety of diseases.[5][10]

Safety and Handling

As a matter of sound laboratory practice, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong bases.[4]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

Consult the Safety Data Sheet (SDS) for complete and detailed information.[5]

Conclusion

This compound is more than a simple chemical compound; it is a precisely engineered building block for advanced organic synthesis. Its structure, characterized by the meta-positioning of strong electron-withdrawing groups, creates a unique electronic environment that dictates its reactivity. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior is essential for its effective application in the development of novel pharmaceuticals, agrochemicals, and materials. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this versatile intermediate in their research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Brainly. (2023). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2018). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from [Link]

-

SciELO. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scielo.br [scielo.br]

- 3. rsc.org [rsc.org]

- 4. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. brainly.com [brainly.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

Methyl 3-chloro-5-nitrobenzoate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

Introduction: The Strategic Importance of a Multifunctional Building Block

Methyl 3-chloro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic importance in the fields of pharmaceutical sciences, agrochemicals, and materials science stems from the unique interplay of its three distinct functional groups: a methyl ester, a chloro substituent, and a nitro group.[1] This guide provides an in-depth analysis of its chemical properties, electronic structure, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its reaction pathways and provide validated protocols to harness its synthetic potential.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is foundational to its application in synthesis. These characteristics dictate solubility, reaction conditions, and methods for purification and identification.

Physicochemical Properties

The key physical properties of this compound are summarized below. These values are critical for planning experimental setups, including solvent selection and purification strategies like recrystallization.

| Property | Value | Source(s) |

| CAS Number | 36138-28-0 | [2][3] |

| Molecular Formula | C₈H₆ClNO₄ | [2][4] |

| Molecular Weight | 215.59 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | Data for isomers suggest a range; e.g., Methyl 3-nitrobenzoate melts at 78-80 °C. | N/A |

| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents like dichloromethane or ethyl acetate.[5] | N/A |

Spectroscopic Signature

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the ester carbonyl (C=O) stretch, typically around 1700 cm⁻¹, and the asymmetric and symmetric vibrations of the nitro group (N-O) near 1520 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display signals in the aromatic region for the three non-equivalent protons on the benzene ring. A sharp singlet, integrating to three protons, would be observed in the upfield region (around 3.9-4.0 ppm) corresponding to the methyl ester group.

-

¹³C NMR: The loss of symmetry due to the three different substituents means all six aromatic carbons would resonate as distinct signals.[6] A signal for the carbonyl carbon would appear significantly downfield (~164 ppm), while the methyl ester carbon would be upfield (~52 ppm).[6]

-

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight with a distinct molecular ion peak (M+) corresponding to the compound's mass of approximately 215.59 g/mol .[5][7]

Part 2: Reactivity Analysis - The Influence of Competing Electronic Effects

The reactivity of this compound is governed by the powerful electron-withdrawing nature of the nitro and methyl ester groups, which are positioned meta to each other. This arrangement profoundly influences the electron density of the aromatic ring and dictates the molecule's behavior in key synthetic transformations.

The chloro, nitro, and ester groups are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[6][8] Conversely, this electron deficiency, particularly enhanced by the nitro group, makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[9]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group positioned para to the chlorine atom makes the carbon atom bonded to the chlorine highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy for the reaction.[9] This makes the displacement of the chloride ion by various nucleophiles (e.g., alkoxides, amines) a feasible and synthetically useful transformation.

Reduction of the Nitro Group

A cornerstone of this molecule's utility is the selective reduction of the nitro group to a primary amine (-NH₂). This transformation converts the strongly deactivating nitro group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the molecule's reactivity profile. This resulting product, methyl 3-amino-5-chlorobenzoate, is a valuable precursor for building more complex structures, particularly in pharmaceutical synthesis.[10]

Common and effective methods for this reduction include:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) in a solvent like methanol or ethanol offers a clean and high-yielding route.[11]

-

Metal-Acid Systems: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective.

-

Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) can also be employed for the reduction.[11]

Hydrolysis of the Methyl Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid (3-chloro-5-nitrobenzoic acid) under either acidic or basic conditions.[12]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute mineral acid (e.g., H₂SO₄, HCl).[13] To drive the reaction to completion, it is often necessary to remove one of the products (methanol or water) as it forms.[14]

-

Base-Catalyzed Saponification: This is an irreversible process involving heating the ester with a strong base like sodium hydroxide (NaOH).[15] The reaction yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to liberate the free carboxylic acid.[15] This method is often preferred due to its irreversibility and generally high yields.

Part 3: Field-Validated Experimental Protocol

Trustworthy protocols are self-validating systems. The following procedure for the catalytic hydrogenation of the nitro group is detailed to ensure reproducibility and safety, explaining the scientific reasoning behind each step.

Protocol: Synthesis of Methyl 3-amino-5-chlorobenzoate via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using palladium on carbon as a catalyst.

Methodology:

-

Vessel Preparation and Reagent Dissolution:

-

Action: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Causality: Methanol is an excellent choice as it readily dissolves the starting material and the product, and is inert under these hydrogenation conditions.

-

-

Creation of an Inert Atmosphere:

-

Action: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

-

Causality: This step is critical for safety. It removes atmospheric oxygen, which can form explosive mixtures with hydrogen gas, especially in the presence of a highly active catalyst like Pd/C.

-

-

Catalyst Introduction:

-

Action: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution.

-

Causality: Pd/C is a highly efficient heterogeneous catalyst that provides a surface for the adsorption of both hydrogen gas and the nitro-aromatic compound, facilitating the reduction. It can be easily removed by filtration upon reaction completion.

-

-

Hydrogenation:

-

Action: Evacuate the inert gas and introduce hydrogen gas (H₂), either from a balloon or in a specialized Parr hydrogenation apparatus. Stir the reaction vigorously.

-

Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), maximizing the reaction rate.

-

-

Reaction Monitoring and Work-up:

-

Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Causality: TLC provides a rapid and effective way to determine when the reaction is complete, preventing over-reduction or unnecessary reaction time.

-

-

Catalyst Removal and Product Isolation:

-

Action: Once complete, carefully vent the hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh solvent.

-

Causality: Celite is a filter aid that prevents the fine particles of the carbon-supported catalyst from passing through the filter paper. Caution: The filter cake can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water immediately after filtration.

-

-

Purification and Characterization:

-

Action: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting methyl 3-amino-5-chlorobenzoate by recrystallization or column chromatography.

-

Causality: Purification is necessary to remove any minor impurities or byproducts, ensuring the final product meets the required specifications for subsequent synthetic steps. The product's identity and purity should be confirmed by NMR, MS, and melting point analysis.

-

Part 4: Applications and Strategic Value in Synthesis

This compound and its parent acid are not typically final products but rather versatile intermediates. Their value lies in their ability to be transformed into a wide array of more complex molecules.[1]

-

Pharmaceutical Synthesis: The derivatives of 3-chloro-5-nitrobenzoic acid are crucial intermediates in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][8] The ability to sequentially modify the functional groups—for instance, reducing the nitro group and then performing chemistry on the resulting amine—allows for the systematic construction of drug candidates.

-

Agrochemical Production: These compounds are also utilized in the synthesis of herbicides and pesticides.[1] The specific substitution pattern on the aromatic ring can be tailored to achieve desired biological activity against pests or weeds.

-

Material Science: The rigid, functionalized aromatic core can be incorporated into polymers or dyes to enhance their properties.[1]

Part 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. While specific data for this isomer is limited, information from closely related compounds provides a strong basis for safety protocols.

-

Hazards: May cause skin and eye irritation.[16][17][18] May be harmful if inhaled or swallowed.[17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[16] Handle in a well-ventilated area or a chemical fume hood.[16]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16] Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a synthetically valuable building block whose reactivity is dominated by the strong electron-withdrawing character of its substituents. Its susceptibility to nucleophilic aromatic substitution, the selective reducibility of its nitro group, and the hydrolyzable nature of its ester function provide chemists with a powerful and versatile toolkit. A comprehensive understanding of its properties, electronic nature, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the rational design and synthesis of novel molecules for drug discovery and beyond.

References

-

PubChem. This compound. [Link]

-

Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. [Link]

-

PubChem. Methyl 3-chloro-4-nitrobenzoate. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

ScienceMadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]

-

Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. [Link]

-

Chemistry LibreTexts. 3.8: Nucleophilic Aromatic Substitution. [Link]

-

Quora. Can methyl benzoate be hydrolyzed? [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H6ClNO4 | CID 2991916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 6. aiinmr.com [aiinmr.com]

- 7. Methyl 3-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 20494814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemscene.com [chemscene.com]

- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. byjus.com [byjus.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

synthesis pathways for Methyl 3-chloro-5-nitrobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-5-nitrobenzoate

Abstract

This compound is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring electron-withdrawing chloro and nitro groups, provides a unique electronic environment that influences its reactivity and makes it a versatile building block in organic chemistry.[1][2] This guide provides a comprehensive overview of the principal and alternative synthetic pathways for this compound. It offers a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical process parameters, grounded in established chemical principles to ensure reproducibility and high-yield synthesis for research and development applications.

Introduction: Strategic Importance and Molecular Profile

The strategic placement of substituents on the benzene ring of this compound creates a molecule with distinct chemical properties. The chloro and nitro groups are both electron-withdrawing, which significantly impacts the reactivity of the ester functionality and the aromatic ring itself.[2] The methyl ester provides lower melting points and increased lipophilicity compared to its carboxylic acid precursor, 3-chloro-5-nitrobenzoic acid, making it more amenable to reactions in organic solvents.[2] This precursor, 3-chloro-5-nitrobenzoic acid, is a crucial intermediate in the development of anti-inflammatory and analgesic drugs.[1][2]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆ClNO₄[3] |

| Molecular Weight | 215.59 g/mol [3] |

| CAS Number | 36138-28-0[4] |

| Appearance | Solid[3] |

| InChI Key | UYQJTXQJNZMDBI-UHFFFAOYSA-N[3] |

Principal Synthesis Pathway: A Two-Step Approach

The most common and regioselective route to this compound involves a two-step synthesis commencing from 3-chlorobenzoic acid. This strategy leverages established electrophilic aromatic substitution and esterification reactions.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the low-temperature nitration of 3-chlorobenzoic acid, followed by acid-catalyzed Fischer esterification. This pathway offers excellent regiocontrol and consistently high yields. Understanding the mechanistic principles behind substituent directing effects and the esterification equilibrium is paramount for optimizing reaction conditions and minimizing byproduct formation. The alternative esterification methods and synthetic routes discussed provide valuable flexibility for researchers in adapting the synthesis to specific laboratory constraints and objectives. This guide serves as a foundational document for the successful and efficient preparation of this important chemical intermediate.

References

- 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem. (n.d.).

- For the compound 3-chlorobenzoic acid, indicate which group on the ring is more strongly... (n.d.).

- 3-Chloro-5-nitrobenzoic acid - Chem-Impex. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. (n.d.).

- Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem. (n.d.).

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).

- This compound CAS#: 36138-28-0 - ChemicalBook. (n.d.).

- Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (n.d.).

- Synthesis of methyl 5-chloro-2-nitrobenzoate - PrepChem.com. (n.d.).

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).

- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.).

- (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. (2025, August 6).

- This compound | CymitQuimica. (n.d.).

- Sandmeyer Reaction Mechanism - BYJU'S. (n.d.).

- Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. (2022, January 21).

- Fisher Esterification of m-nitrobenzoic acid to produce methyl m-nitrobenzoate. 1.) Which carbonyl compounds belong to class I carbonyl compounds and which carbonyl compounds belong to class II compo | Homework.Study.com. (n.d.).

Sources

CAS number and identifiers for Methyl 3-chloro-5-nitrobenzoate

An In-depth Technical Guide to Methyl 3-chloro-5-nitrobenzoate

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical identifiers, physicochemical properties, a validated synthesis protocol, and its strategic applications in drug discovery and development. Emphasis is placed on the rationale behind its synthetic utility and the necessary safety protocols for its handling. This guide is intended for researchers, chemists, and professionals in the life sciences industry.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring both a chloro and a nitro substituent on the benzene ring, provides a unique electronic profile that is highly valuable for constructing more complex molecular architectures.

Chemical Identifiers

A precise identification of chemical compounds is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifiers for this compound are summarized below.

| Identifier Type | Value |

| CAS Number | 36138-28-0[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClNO₄[1] |

| Molecular Weight | 215.59 g/mol [1][3] |

| Synonyms | methyl 5-chloro-3-nitrobenzoate, 3-chloro-5-nitrobenzoic acid methyl ester[1] |

| InChI | InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3[1] |

| InChIKey | UYQJTXQJNZMDBI-UHFFFAOYSA-N[1] |

| DSSTox Substance ID | DTXSID70388145[2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate storage conditions. The ester form, compared to its carboxylic acid precursor, exhibits increased lipophilicity and is better suited for reactions in organic solvents.[4]

| Property | Value |

| Physical Form | Solid[1] |

| Purity | Typically ≥95%[1] |

| XLogP3 | 2.4 (Computed)[5] |

| Hydrogen Bond Donor Count | 0 (Computed)[3] |

| Hydrogen Bond Acceptor Count | 4 (Computed)[3] |

| Rotatable Bond Count | 2 (Computed)[3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a reliable two-step process starting from 3-chlorobenzoic acid. This pathway leverages fundamental, well-understood reactions in organic chemistry, ensuring high yield and purity.

Synthetic Workflow

The overall synthesis involves the meta-directing nitration of 3-chlorobenzoic acid, followed by a Fischer esterification to yield the final product. The chloro-substituent is a deactivating meta-director, while the carboxylic acid is also a meta-director, thus the incoming nitro group is reliably directed to the C5 position.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H6ClNO4 | CID 2991916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of Methyl 3-chloro-5-nitrobenzoate

An In-Depth Technical Guide to Methyl 3-chloro-5-nitrobenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a substituted aromatic ester that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by a benzene ring functionalized with a methyl ester, a chloro group, and a nitro group, its specific substitution pattern (1,3,5-meta) dictates its reactivity and utility. The presence of two strong electron-withdrawing groups (nitro and chloro) and a hydrolyzable ester function makes it a versatile building block, particularly in the synthesis of complex pharmaceutical agents and specialized agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key reactivity pathways, and its strategic importance for professionals in drug development and chemical research.

Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at standard conditions.[3] Its molecular structure is key to its utility. The nitro and chloro groups are strongly deactivating and meta-directing, which influences the regioselectivity of further electrophilic aromatic substitution reactions. The methyl ester provides increased lipophilicity compared to its parent carboxylic acid, making it more soluble in common organic solvents and suitable for a wider range of reaction conditions.[1] This ester can also be readily hydrolyzed back to the carboxylic acid, offering synthetic flexibility.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆ClNO₄ | [3][4][5] |

| Molecular Weight | 215.59 g/mol | [3][4][5][6] |

| CAS Number | 36138-28-0 | [3] |

| Appearance | Solid | [3] |

| Synonyms | Methyl 5-chloro-3-nitrobenzoate, 3-Chloro-5-nitrobenzoic acid methyl ester | [3] |

Spectroscopic Characterization: The Analytical Fingerprint

Authenticating the structure and purity of this compound is critical for its reliable use in synthesis. A combination of spectroscopic methods provides an unambiguous analytical fingerprint.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. Due to the symmetrical 1,3,5-substitution pattern, the aromatic region should display two signals corresponding to the three aromatic protons. The proton at C4 (between the chloro and nitro groups) and the proton at C6 will be distinct from the proton at C2. The methyl ester will present as a sharp singlet around 3.9-4.0 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Strong characteristic absorption bands are expected for the ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and asymmetric/symmetric stretches for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[7]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[7] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 215.59 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster (M⁺ and M+2 peaks), providing definitive evidence of the presence of a single chlorine atom.

Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is through the esterification of its parent carboxylic acid, 3-chloro-5-nitrobenzoic acid. The Fischer esterification, using methanol in the presence of a strong acid catalyst, is a standard and scalable approach.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

Rationale: This protocol relies on the acid-catalyzed equilibrium of the Fischer esterification. Using methanol as the solvent drives the equilibrium towards the product side. The work-up is designed to remove the acid catalyst, unreacted carboxylic acid, and water.

-

Reaction Setup: To a solution of 3-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq) while cooling in an ice bath.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching and Extraction: Allow the reaction mixture to cool to room temperature and pour it slowly into a beaker containing ice-cold water. A precipitate of the crude product should form. Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted starting material), followed by a saturated brine solution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as methanol or a mixture of hexanes and ethyl acetate, to obtain a high-purity product.

Chemical Reactivity and Role in Drug Development

The true value of this compound lies in its potential for chemical transformation into more complex molecular scaffolds. Its functional groups are handles for subsequent synthetic steps.

Key Reaction Pathways

Sources

- 1. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H6ClNO4 | CID 2991916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

A Technical Guide to the Hazard Assessment and Safe Handling of Methyl 3-chloro-5-nitrobenzoate

This guide provides a comprehensive overview of the essential safety data, handling precautions, and emergency procedures for Methyl 3-chloro-5-nitrobenzoate. Designed for researchers, chemists, and drug development professionals, this document synthesizes information from analogous chemical structures to establish a robust safety protocol, emphasizing the causality behind each recommendation. Given the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this guide employs a comparative hazard assessment methodology, referencing data from structurally related chlorinated and nitroaromatic compounds to ensure a high standard of safety and scientific integrity.

Compound Profile and Inferred Hazard Identification

This compound belongs to the chemical class of chlorinated nitroaromatic esters. While detailed toxicological data for this specific molecule is not extensively published, the constituent functional groups (chlorophenyl, nitro, ester) provide a strong basis for inferring its hazard profile.[1] Compounds in this class are typically treated with caution in a laboratory setting due to potential irritant properties and the possibility of releasing toxic gases upon decomposition.[1][2]

Table 1: Chemical Identification

| Identifier | Data |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₈H₆ClNO₄ |

| PubChem CID | 2991916[3] |

| Appearance | Solid (inferred) |

Based on data from structurally similar compounds such as 2-Chloro-5-nitrobenzoic acid and various nitrobenzoate esters, the following hazards should be assumed.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Rationale / Based on Analogue |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. (Based on Methyl 2-chloro-5-nitrobenzoate)[4] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. (Based on 2-Chloro-5-nitrobenzoic acid, Methyl 2-chloro-5-nitrobenzoate)[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. (Based on 2-Chloro-5-nitrobenzoic acid, Methyl 2-chloro-5-nitrobenzoate)[4][5][6] |

Primary Mechanistic Hazards:

-

Irritation: The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro and chloro groups, suggests a potential to react with biological nucleophiles in the skin and mucous membranes, leading to irritation.

-

Thermal Decomposition: Like many nitroaromatic compounds, thermal decomposition at high temperatures can generate highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][2][6]

Hierarchy of Controls: Engineering and Personal Protection

A multi-layered approach to risk mitigation is mandatory. The hierarchy of controls prioritizes eliminating hazards at their source. Since the chemical itself cannot be eliminated, robust engineering controls and stringent personal protective equipment (PPE) protocols are the primary pillars of safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. Their proper use is not discretionary.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[7][8] This is critical to prevent the inhalation of fine particulates or potential vapors.[8]

-

Ventilation: The laboratory must be equipped with a general ventilation system that ensures a minimum of 6-12 air changes per hour.

-

Emergency Facilities: An eyewash station and a safety shower must be readily accessible and located close to the workstation where the material is handled.[1][2][9]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The selection of PPE must be based on a thorough risk assessment.

Table 3: Mandatory Personal Protective Equipment (PPE)

| Protection | Specification | Rationale and Standard |

|---|---|---|

| Eye/Face | Chemical splash goggles or a full-face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5] Protects against splashes and airborne particles. |

| Hand | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use.[7][10] Wash hands thoroughly after removal. Avoid wearing gloves outside the immediate work area to prevent cross-contamination.[10] |

| Body | Full-length laboratory coat, buttoned. | Protects skin and personal clothing from contamination.[8][11] |

| Footwear | Closed-toe shoes. | Protects feet from spills. Perforated shoes or sandals are prohibited.[7][11] |

| Respiratory | NIOSH/MSHA approved respirator. | Required if there is a risk of generating significant dust or aerosols, or if engineering controls are insufficient. A particulate filter (N95) is a minimum.[1][6][9] |

Standard Operating Protocol for Safe Handling

Adherence to a validated workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the necessary steps for safely handling this compound.

Experimental Workflow Diagram

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | C8H6ClNO4 | CID 2991916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

The Versatile Intermediate: A Technical Guide to the Applications of Methyl 3-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, certain molecules stand out for their utility and versatility as building blocks for a wide array of functional compounds. Methyl 3-chloro-5-nitrobenzoate is one such molecule. Its strategically positioned functional groups—an electron-withdrawing nitro group, a reactive chloro substituent, and a methyl ester—make it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the applications of this compound, offering insights into the causality behind its synthetic utility and providing detailed experimental frameworks.

Physicochemical Properties and Reactivity Profile

This compound, with the molecular formula C₈H₆ClNO₄, is a solid at room temperature.[1] The presence of the nitro and chloro groups significantly influences the electronic environment of the benzene ring, making it electron-deficient. This electronic characteristic is central to its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

The key to understanding the applications of this compound lies in its reactivity, which is dominated by two main features:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the chloro atom activates the aromatic ring towards attack by nucleophiles. The chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which then serves as a handle for a vast range of chemical transformations, including diazotization and amide bond formation.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, providing another point for modification.[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of its parent carboxylic acid, 3-chloro-5-nitrobenzoic acid. This reaction is typically carried out under acidic conditions.

Experimental Protocol: Fischer Esterification of 3-chloro-5-nitrobenzoic acid

This protocol is adapted from established methods for the esterification of substituted benzoic acids.[3]

Objective: To synthesize this compound from 3-chloro-5-nitrobenzoic acid.

Materials:

-

3-chloro-5-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 3-chloro-5-nitrobenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask to act as both solvent and reagent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the pure product.

Causality behind Experimental Choices:

-

Excess Methanol: Using an excess of methanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Aqueous Workup: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts, ensuring the purity of the final product.

Applications in Pharmaceutical Synthesis

The structural motifs present in this compound are frequently found in biologically active molecules. Its precursor, 3-chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[4] The methyl ester is often the preferred starting material in multi-step syntheses due to its enhanced solubility in organic solvents and the protection of the carboxylic acid functionality.[2]

Synthesis of Novel Analgesics and Anti-inflammatory Agents

Research has shown that derivatives of 3-chloro-5-nitrobenzoic acid exhibit significant analgesic and anti-inflammatory properties.[4] The synthetic strategy often involves nucleophilic aromatic substitution at the chloro position to introduce various amine or ether functionalities. The nitro group can then be reduced to an amine, which can be further derivatized to amides or other functional groups, leading to a library of potential drug candidates. The use of this compound in these synthetic routes allows for a more controlled and efficient process.

Role in Agrochemical Development

Similar to its application in pharmaceuticals, this compound serves as a valuable precursor for the synthesis of agrochemicals. The parent compound, 3-chloro-5-nitrobenzoic acid, is used in the formulation of herbicides and pesticides.[4] The ability to introduce various functional groups through the displacement of the chloro substituent and manipulation of the nitro group allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemicals.

Applications in Materials Science

The rigid aromatic core and reactive functional groups of nitrobenzoate derivatives make them attractive monomers for the synthesis of high-performance polymers. A related compound, 4-methyl-3-nitrobenzoic acid, is used to synthesize specialty polyamides and polyesters with high thermal stability.[5]

Synthesis of Specialty Polymers

A plausible synthetic route for incorporating this compound into a polymer backbone involves the following steps:

-

Reduction of the Nitro Group: The nitro group is reduced to an amine to yield methyl 3-amino-5-chlorobenzoate.

-

Polymerization: This amino ester can then be subjected to polymerization reactions. For instance, it can be converted to a diamine or diacid derivative and then reacted with a suitable co-monomer to form polyesters or polyamides.

These polymers are expected to exhibit excellent thermal and mechanical properties due to the presence of the aromatic rings in the polymer backbone.

Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). A singlet corresponding to the methyl ester protons will be observed around δ 3.9 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester will resonate at approximately δ 165 ppm. Aromatic carbons will appear in the range of δ 120-150 ppm. The methyl carbon of the ester will be around δ 52 ppm. |

| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively). |

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique combination of functional groups provides multiple avenues for chemical modification, making it a key building block for the synthesis of a wide range of value-added products, from life-saving pharmaceuticals to high-performance materials. The continued exploration of the reactivity of this molecule and its derivatives will undoubtedly lead to the discovery of new and innovative applications in science and industry.

References

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

-

Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

-

Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-chloro-5-fluoro-4-nitrobenzoate (C8H5ClFNO4). Retrieved from [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

Sources

The Investigational Landscape of Methyl 3-chloro-5-nitrobenzoate Derivatives: A Technical Guide to Unlocking Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrobenzoate scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer effects. This technical guide focuses on Methyl 3-chloro-5-nitrobenzoate, a derivative whose specific biological profile remains largely unexplored. By examining the established activities of its parent compound, 3-chloro-5-nitrobenzoic acid, and related nitroaromatic esters, we can logically infer its potential and design a robust experimental framework for its evaluation. This document serves as a comprehensive resource for researchers, providing the scientific rationale, detailed synthetic and screening protocols, and data interpretation frameworks necessary to investigate this promising class of molecules.

Introduction: The Scientific Rationale

Nitroaromatic compounds are a cornerstone of therapeutic development, largely due to the versatile reactivity of the nitro group.[1] This functional group, particularly when attached to an aromatic ring, can be enzymatically reduced within biological systems to produce reactive nitrogen species.[2] These intermediates can induce cellular damage and apoptosis, a mechanism that underpins their efficacy as antimicrobial and anticancer agents.[1]

Our core molecule, this compound, possesses three key features that suggest significant therapeutic potential:

-

The Nitro Group : Positioned on the benzene ring, this is the primary driver of potential cytotoxicity through reductive activation.[3]

-

The Chloro Group : Halogenation can significantly modulate a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets, often enhancing overall biological activity.[4][5]

-

The Methyl Ester : Esterification of the parent carboxylic acid (3-chloro-5-nitrobenzoic acid) increases lipophilicity.[6] This modification can improve cell membrane penetration and bioavailability. It also introduces the possibility of the molecule acting as a prodrug, which is hydrolyzed by intracellular esterases to release the active carboxylic acid form.[6]

The parent compound, 3-chloro-5-nitrobenzoic acid, is a well-established intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[6][7] Furthermore, it has demonstrated direct antiparasitic activity, and its metal complexes exhibit potent antitumor effects against lung (A549) and colon (Caco-2) cancer cell lines.[6][8] This existing data for the parent acid provides a strong foundation for hypothesizing the biological activities of its methyl ester derivative.

This guide outlines a systematic approach to synthesize, characterize, and evaluate the potential biological activities of this compound and its derivatives.

Synthesis and Characterization

The most direct pathway to obtaining this compound is through the esterification of its parent carboxylic acid. The following protocol is a standard and reliable method.

Protocol 2.1: Synthesis via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 3-chloro-5-nitrobenzoic acid.

Causality: An acid catalyst (like sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically heated under reflux to increase the reaction rate. An excess of methanol is used to shift the equilibrium towards the product side, maximizing the yield.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Pour the mixture into a beaker containing cold water (approx. 10x the volume of methanol used). A precipitate of the methyl ester should form.

-

Extraction: If a precipitate does not form or is incomplete, transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound as a solid.[9]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Postulated Biological Activities & Screening Protocols

Based on the known activities of related nitroaromatic compounds, we postulate that this compound derivatives are prime candidates for investigation in two main areas: Anticancer and Antimicrobial activity.

Anticancer Activity

The established antitumor properties of metal complexes of the parent acid strongly suggest that the methyl ester derivative may also possess cytotoxic activity against cancer cell lines.[6] The increased lipophilicity could potentially lead to enhanced cellular uptake and efficacy.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[2] It measures the metabolic activity of mitochondrial reductase enzymes, which are active only in living cells.

Causality: This assay provides a robust, quantifiable measure of a compound's ability to reduce the viability of cancer cells. A dose-dependent response is critical for establishing a true cytotoxic effect and for calculating the IC50 value (the concentration at which 50% of cell growth is inhibited), a key metric for comparing compound potency.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium and treat the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Sources

- 1. capotchem.com [capotchem.com]

- 2. This compound | C8H6ClNO4 | CID 2991916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships within the class of 1,4-benzodiazepines: presence of chlorine and central nervous system activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | JBA66236 [biosynth.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of Methyl 3-chloro-5-nitrobenzoate: A Predictive Guide for Researchers

Disclaimer: An exhaustive search of public spectroscopic databases and scientific literature did not yield a complete set of experimentally-verified ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Methyl 3-chloro-5-nitrobenzoate. This guide has been constructed as a predictive tool for researchers, scientists, and drug development professionals. The spectral data presented herein are estimations based on established principles of spectroscopic theory and comparative analysis with structurally similar compounds. All predicted data should be confirmed with experimentally obtained results.

Introduction

This compound (C₈H₆ClNO₄, Molar Mass: 215.59 g/mol ) is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1] The presence of three distinct functional groups on the benzene ring—a methyl ester, a chloro group, and a nitro group—creates a unique electronic environment that dictates its reactivity and spectroscopic properties. Accurate structural elucidation through a combination of modern spectroscopic techniques is paramount for its application in complex synthetic pathways. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro and chloro groups will significantly deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 - 8.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | H-4 | This proton is situated between two electron-withdrawing groups (chloro and nitro), leading to significant deshielding. The multiplicity will depend on the coupling with H-2 and H-6. |

| ~8.4 - 8.6 | Triplet (t) or Doublet of Doublets (dd) | 1H | H-6 | This proton is ortho to the nitro group and meta to the chloro and ester groups, resulting in substantial deshielding. |

| ~8.1 - 8.3 | Triplet (t) or Doublet of Doublets (dd) | 1H | H-2 | This proton is ortho to the ester group and meta to the chloro and nitro groups. It is expected to be the most upfield of the aromatic protons. |

| ~4.0 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet, with a chemical shift typical for methyl esters. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 45-90 degrees

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each of the eight carbon atoms in the molecule, as there is no plane of symmetry.

Predicted ¹³C NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 - 166 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic low-field position. |

| ~148 - 150 | C-5 (C-NO₂) | The carbon atom directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |

| ~134 - 136 | C-3 (C-Cl) | The carbon bearing the chlorine atom will also be deshielded, though to a lesser extent than the carbon attached to the nitro group. |

| ~132 - 134 | C-1 (C-COOCH₃) | The ipso-carbon attached to the ester group. |

| ~130 - 132 | C-6 | Aromatic CH carbon. |

| ~125 - 127 | C-4 | Aromatic CH carbon. |

| ~122 - 124 | C-2 | Aromatic CH carbon. |

| ~53 - 55 | -OCH₃ | The methyl carbon of the ester group will appear at a typical upfield position. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Similar to ¹H NMR, with calibration using the CDCl₃ triplet at δ 77.16 ppm.

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and nitro groups.

Predicted IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1730 - 1715 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1550 - 1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1250 - 1100 | Strong | C-O stretch (ester) |

| ~800 - 700 | Medium | C-Cl stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and compare them to correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the presence of chlorine will result in a characteristic M+2 isotopic peak.

Predicted Mass Spectrometry Fragmentation:

| m/z | Ion | Rationale |

| 215/217 | [M]⁺˙ | Molecular ion peak, with the M+2 peak for the ³⁷Cl isotope being approximately one-third the intensity of the M peak (³⁵Cl). |

| 184/186 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 169/171 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds. |

| 156/158 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |

| 141 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |

| 111/113 | [C₆H₃Cl]⁺ | Chlorophenyl fragment. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion